1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
“1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound . It’s an important intermediate of pesticides .
Synthesis Analysis
The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . Another synthesis method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H16BF3N2O2 . The InChI string is 1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-17(5)16-8(7)11(13,14)15/h6H,1-5H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation of unactivated alkyl halides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.06 . Its physical form is a powder or crystals, and it has a melting point of 99-100 °C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives are known to interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It’s worth noting that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds, which could potentially improve the bioavailability of this compound .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, depending on their specific structure and functional groups .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for certain enzymes, influencing their activity and stability. For instance, this compound can bind to the active sites of enzymes, potentially inhibiting or enhancing their catalytic functions. Additionally, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can alter the phosphorylation states of proteins, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis. Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby modulating the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may further participate in biochemical reactions, influencing the overall metabolic flux within cells. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and thereby modulating cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may also bind to plasma proteins, influencing its bioavailability and distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific organelles such as the mitochondria or nucleus, where it exerts its biochemical effects. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can significantly influence its activity and function within cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst to form the intermediate 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-acetic acid. This intermediate is then hydrolyzed to yield the final product, 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "1-methyl-1H-pyrazole-3-carboxylic acid", "trifluoroacetic anhydride", "catalyst", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent.", "Step 2: Add trifluoroacetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 4: Quench the reaction by adding water to the mixture.", "Step 5: Adjust the pH of the mixture to basic using sodium hydroxide.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Purify the product by recrystallization or chromatography." ] } | |
878204-61-6 | |
Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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